molecular formula C2H4N4 B045412 5-Methyltetrazole CAS No. 4076-36-2

5-Methyltetrazole

Cat. No.: B045412
CAS No.: 4076-36-2
M. Wt: 84.08 g/mol
InChI Key: XZGLNCKSNVGDNX-UHFFFAOYSA-N
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Description

5-Methyltetrazole, also known as this compound, is a useful research compound. Its molecular formula is C2H4N4 and its molecular weight is 84.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11136. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : Tetrazole derivatives, including 5-Methyltetrazole, have been found effective in inhibiting corrosion of steel in sulfuric acid solutions. This makes them useful in anti-corrosion applications (Tan et al., 2020).

  • Pharmaceutical Applications : Certain cephalosporin antibiotics with 1-methyltetrazole-5-thiol sidechains may induce a reaction in alcohol drinkers, similar to the 'Antabuse-like' effect, potentially offering therapeutic use as 'anti-alcohol' compounds (Kitson, 1987).

  • Antimalarial Research : Derivatives of this compound have been prepared for potential use as antimalarial compounds. These derivatives were successfully synthesized without significant by-products (Terada & Hassner, 1969).

  • Mass Spectrometry Applications : Mass spectrometry studies have shown that 5-substituted tetrazoles, including this compound, exhibit prototropic equilibria and hydrogen randomization in the gas phase, aiding in understanding their chemical behavior (Rażyńska et al., 1983).

  • Secondary Explosives : N-rich salts of 2-methyl-5-nitraminotetrazole, a derivative of this compound, show low sensitivities to impact and friction, making them suitable for use in secondary explosives (Fendt et al., 2011).

  • Photochemistry : The study of 5-mercapto-1-methyltetrazole reveals its tautomeric form in low-temperature solid phase and various chemical species produced from the cleavage of the tetrazole ring during photochemical processes (Gómez-Zavaglia et al., 2006).

  • Thermal Decomposition : The thermal decomposition of aminotetrazoles, including this compound, involves the elimination of nitrogen or hydrogen azide, with secondary reactions extending the variety of products (Lesnikovich et al., 1992).

Mechanism of Action

Target of Action

5-Methyltetrazole is a synthetic organic compound that has been studied for its potential biological activity . It is known to interact with various targets, including the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the metabolism of drugs and other xenobiotics . Another potential target is the glucagon-like peptide-1 receptor (GLP-1R), which plays a significant role in glucose homeostasis .

Mode of Action

The mode of action of this compound is primarily through the inhibition of its target enzymes. For instance, it inhibits the fungal enzyme cytochrome P450, which is crucial for the survival and growth of certain fungi . This inhibition is believed to have a positive effect on the compound’s toxicity compared to other fungicidal preparations .

Biochemical Pathways

This compound affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting cytochrome P450, it disrupts the normal metabolic processes of fungi, leading to their death . Furthermore, its interaction with GLP-1R could potentially influence glucose homeostasis .

Pharmacokinetics

Tetrazoles are generally known to be metabolically more stable than carboxylic acids , suggesting that this compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets. For example, the inhibition of cytochrome P450 in fungi can lead to their death, providing a potential antifungal effect . Additionally, its interaction with GLP-1R could potentially influence glucose levels in the body .

Safety and Hazards

5-Methyltetrazole is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes is being studied for its potential as a ligand design for future primary explosives .

Properties

IUPAC Name

5-methyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c1-2-3-5-6-4-2/h1H3,(H,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGLNCKSNVGDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074710
Record name 2H-Tetrazole, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4076-36-2
Record name 5-Methyl-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4076-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyltetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyltetrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11136
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Tetrazole, 5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLTETRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22VBQ3QPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-methyltetrazole?

A1: The molecular formula of this compound is C2H4N4. Its molecular weight is 84.08 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Several spectroscopic techniques are employed to characterize 5MTZ, including:

  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and characterize bonding within the molecule. []
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the structure and environment of atoms within the molecule. []
  • UV Photoelectron Spectroscopy (UPS): UPS investigates the electronic structure and ionization energies of 5MTZ, offering insights into its reactivity and bonding characteristics. [, , ]
  • X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the core-level electronic structure, aiding in identifying the elemental composition and chemical states within 5MTZ-containing materials. []
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns of 5MTZ, providing clues about its structure and potential decomposition pathways. [, ]

Q3: Does this compound exhibit tautomerism?

A3: Yes, this compound exists in two tautomeric forms: 1H- and 2H-tautomers. These tautomers differ in the position of the hydrogen atom attached to the nitrogen atoms in the tetrazole ring. [, , , ]

Q4: Which tautomer of this compound is more stable in the gas phase?

A4: Research suggests that the 2H-tautomer of this compound is more stable in the gas phase than the 1H-tautomer, supported by experimental mass spectrometry and computational studies. [, , , ]

Q5: Can this compound act as a ligand in coordination chemistry?

A5: Yes, this compound can act as a versatile ligand in coordination chemistry, coordinating to metal ions through its nitrogen atoms. It forms a variety of complexes with different metal ions, displaying diverse coordination modes and forming structures with intriguing architectures. [, , , , , , ]

Q6: What are some applications of this compound in materials science?

A6: this compound finds applications in materials science for developing:

  • Metal-Organic Frameworks (MOFs): 5MTZ can be used as a building block for synthesizing MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. [, ]
  • Energetic Materials: Due to its high nitrogen content, 5MTZ serves as a precursor or building block for synthesizing energetic materials with potential applications as propellants or explosives. [, ]
  • Nonlinear Optical (NLO) Materials: Some metal complexes of 5MTZ exhibit nonlinear optical properties, making them potentially useful in optoelectronic devices. []

Q7: Can this compound undergo thermal decomposition?

A7: Yes, this compound can undergo thermal decomposition. The decomposition products and pathways depend on factors like temperature and heating rate. [, , ]

Q8: How can this compound be synthesized?

A8: this compound can be synthesized via the [2 + 3] cycloaddition reaction of acetonitrile with sodium azide. This reaction is often carried out under solvothermal conditions. [, ]

Q9: Are there any known reactions where this compound acts as a nucleophile?

A9: Yes, this compound, along with its 5-mercapto derivative, has been used as a nucleophile in Lewis acid-mediated reactions to synthesize 4-substituted monocyclic β-lactams. [, ]

Q10: Have there been computational studies on this compound?

A10: Yes, computational chemistry methods like Density Functional Theory (DFT) have been used to study 5MTZ. These studies provide insights into its electronic structure, tautomerism, vibrational frequencies, and decomposition pathways. [, , , , ]

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